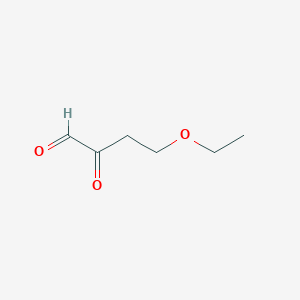
4-Ethoxy-2-oxobutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2-oxobutanal is an organic compound that belongs to the class of aldehydes and ketones It is characterized by the presence of an ethoxy group attached to a butanal structure, with an oxo group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-oxobutanal typically involves the reaction of ethyl acetoacetate with formaldehyde under acidic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-oxobutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 4-ethoxy-2-oxobutanoic acid.
Reduction: Formation of 4-ethoxy-2-hydroxybutanal.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-2-oxobutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-oxobutanal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its reactivity is influenced by the presence of the ethoxy and oxo groups, which can stabilize transition states and intermediates during chemical reactions.
Comparison with Similar Compounds
4-Hydroxy-2-oxobutanal: Similar structure but with a hydroxy group instead of an ethoxy group.
2-Oxobutanal: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
4-Ethoxybutanal: Lacks the oxo group, affecting its chemical properties and reactivity.
Uniqueness: 4-Ethoxy-2-oxobutanal is unique due to the presence of both ethoxy and oxo groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
93588-13-7 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
4-ethoxy-2-oxobutanal |
InChI |
InChI=1S/C6H10O3/c1-2-9-4-3-6(8)5-7/h5H,2-4H2,1H3 |
InChI Key |
RRHWJLYYLKLQQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















